7-[1-(2,4-Dichlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 7-[1-(2,4-Dichlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves several stepsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
7-[1-(2,4-Dichlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxyethyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-[1-(2,4-Dichlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a reference standard in various chemical analyses and reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[1-(2,4-Dichlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cell signaling and proliferation pathways .
Comparison with Similar Compounds
7-[1-(2,4-Dichlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared with other similar compounds, such as:
1,2,4-Triazole-containing pyrimidine derivatives: These compounds also exhibit significant biological activities and are used in similar research applications.
Thiazolopyrimidine derivatives: Known for their anticancer properties, these compounds share structural similarities with this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties .
Properties
IUPAC Name |
7-[1-(2,4-dichlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c1-9(22-14-3-2-11(16)6-12(14)17)13-4-5-19-15-10(7-18)8-20-21(13)15/h2-6,8-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEZKZXZKXOOQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=C(C=NN12)C#N)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.